N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that features a complex structure incorporating an indole ring, a fluoro substituent, and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The fluoro substituent is introduced via electrophilic substitution reactions using fluorinating agents such as Selectfluor .
The tetraazole moiety can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile . The final step involves coupling the indole and tetraazole derivatives with a benzamide moiety using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the [3+2] cycloaddition, as well as the development of more efficient fluorination and coupling methods .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-CPBA to form indole N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro substituent can be replaced by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: m-CPBA, DMSO, or other peroxides under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or KOH.
Major Products
Oxidation: Indole N-oxides.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity . The fluoro substituent enhances the compound’s binding affinity and selectivity . The tetraazole moiety can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
- 6-fluoro-1H-indole-2-carboxylic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of the indole, fluoro, and tetraazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17FN6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O/c1-13-2-3-15(10-17(13)26-12-22-23-24-26)19(27)21-7-9-25-8-6-14-4-5-16(20)11-18(14)25/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
InChI Key |
ZNVSWXJTVYDHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.